4-methylbenzene-1-sulfonoimidamide
Description
Properties
CAS No. |
1648813-61-9 |
|---|---|
Molecular Formula |
C7H10N2OS |
Molecular Weight |
170.2 |
Purity |
95 |
Origin of Product |
United States |
Mechanistic Investigations of 4 Methylbenzene 1 Sulfonoimidamide Formation and Reactions
Elucidation of Reaction Pathways and Transition States
Understanding the precise sequence of bond-breaking and bond-forming events, along with the energetic barriers of these processes, is central to elucidating reaction pathways.
Experimental Kinetic and Thermodynamic Studies
Experimental kinetic studies are crucial for determining the rate of a reaction and how it is affected by factors such as concentration, temperature, and catalysts. For the formation of sulfonoimidamides, these studies can help identify the rate-determining step of the reaction. For instance, in related sulfonylation reactions, the attack of the nucleophile on the sulfur center is often the slow step. masterorganicchemistry.commasterorganicchemistry.com Thermodynamic studies, on the other hand, provide information about the energy changes that occur during a reaction, indicating the relative stability of reactants and products.
Isotopic Labeling and Crossover Experiments
Isotopic labeling is a powerful technique used to trace the path of atoms or groups of atoms throughout a chemical reaction. wikipedia.org By replacing an atom with one of its isotopes, such as deuterium (B1214612) for hydrogen or ¹⁸O for ¹⁶O, chemists can follow the labeled atom's position in the products, providing direct evidence for proposed mechanistic pathways. wikipedia.org For example, in studying the formation of 4-methylbenzene-1-sulfonoimidamide, one could label the oxygen atoms of the corresponding sulfonyl chloride to determine if they are retained in the final product.
Crossover experiments are designed to distinguish between intramolecular (occurring within a single molecule) and intermolecular (occurring between different molecules) processes. wikipedia.org In the context of 4-methylbenzene-1-sulfonoimidamide synthesis, a crossover experiment could involve running the reaction with a mixture of two similar but distinct starting materials. The nature of the products—whether they are "crossed" or "non-crossed"—reveals whether fragments of the reactants exchange during the reaction. wikipedia.org
Catalytic Cycle Analysis in Metal-Mediated and Organocatalytic Transformations
Many modern synthetic methods for forming sulfur-nitrogen bonds employ catalysts to enhance reaction rates and selectivity.
Metal-Mediated Transformations: Transition metals are often used to catalyze the formation of sulfonoimidamides. A typical catalytic cycle in a metal-mediated reaction involves several key steps: oxidative addition, ligand exchange, migratory insertion, and reductive elimination. For instance, a palladium-catalyzed cross-coupling reaction to form an S-N bond might involve the oxidative addition of an aryl halide to the palladium(0) catalyst, followed by coordination of the nitrogen-containing reactant and subsequent reductive elimination to form the sulfonoimidamide product and regenerate the catalyst.
Organocatalytic Transformations: In recent years, organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis. For the synthesis of sulfonoimidamides, an organocatalyst might function by activating the sulfonylating agent or the nitrogen nucleophile, thereby lowering the activation energy of the reaction.
Electrophilic and Nucleophilic Substitution Mechanisms on the Aryl Ring
The benzene (B151609) ring of 4-methylbenzene-1-sulfonoimidamide can undergo both electrophilic and nucleophilic substitution reactions, although the conditions required for each are quite different.
Formation of a carbocation intermediate: The aromatic ring's π electrons attack the electrophile, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. masterorganicchemistry.combyjus.com This step is typically the rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.com
Removal of a proton: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.combyjus.com
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org
Nucleophilic Aromatic Substitution (SNAr): Aromatic rings are generally electron-rich and thus not susceptible to attack by nucleophiles. wikipedia.org However, nucleophilic aromatic substitution can occur if the ring is substituted with one or more strong electron-withdrawing groups, such as a nitro group (-NO₂), and contains a good leaving group, such as a halide. wikipedia.orguomustansiriyah.edu.iqpressbooks.pub The sulfonoimidamide group is electron-withdrawing and would activate the ring towards nucleophilic attack, particularly at the ortho and para positions. pressbooks.pub The mechanism for SNAr typically proceeds via an addition-elimination pathway:
Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.publibretexts.orglumenlearning.com
Elimination of the leaving group: The leaving group is expelled, and the aromaticity of the ring is restored. uomustansiriyah.edu.iq
The presence of the electron-withdrawing sulfonoimidamide group would stabilize the negative charge of the Meisenheimer complex, facilitating the reaction. wikipedia.orgpressbooks.pub
Computational and Theoretical Studies on 4 Methylbenzene 1 Sulfonoimidamide
Electronic Structure and Molecular Orbital Analysis
The electronic structure and molecular orbital characteristics of 4-methylbenzene-1-sulfonoimidamide and related sulfonamide derivatives are crucial for understanding their reactivity and potential applications. Computational methods, particularly Density Functional Theory (DFT) and ab initio calculations, provide deep insights into these properties.
Density Functional Theory (DFT) Applications for Ground State Geometries
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of molecules. The B3LYP functional, combined with basis sets like 6-311G(d,p), is frequently employed to determine the ground state geometries of sulfonamide derivatives. researchgate.netconsensus.app These calculations help in identifying the most stable conformer of the molecule by performing a potential energy surface scan. researchgate.netconsensus.app
Spectral analyses, including FT-IR, FT-Raman, UV-visible, and NMR, are often complemented by DFT calculations to provide a comprehensive understanding of the molecule's structural and electronic properties. researchgate.netconsensus.app For instance, the vibrational frequencies and potential energy distribution (PED) calculated using DFT can be correlated with experimental IR and Raman spectra to assign vibrational modes accurately. researchgate.net Natural Bond Orbital (NBO) analysis is another DFT-based method that helps in understanding intramolecular interactions, such as hydrogen bonding, and their contribution to the stability of the molecule. researchgate.net
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity of a molecule. The energy gap between HOMO and LUMO provides information about the molecule's stability and reactivity. researchgate.net A large energy gap suggests high stability. researchgate.net Molecular Electrostatic Potential (MEP) analysis, another DFT-based tool, helps in identifying the electrophilic and nucleophilic sites within a molecule, thus revealing its reactive regions. researchgate.net
Ab Initio Methods for High-Accuracy Predictions
For even higher accuracy in predicting the electronic structure and properties of molecules, ab initio methods like Coupled-Cluster (CC) theory are employed. aps.org CC theory provides a powerful way to account for electron correlation, which is often approximated in DFT. aps.org The accuracy of CC methods can be systematically improved by including higher-order excitations, such as singles, doubles, triples (CCSDT), and quadruples (CCSDTQ). aps.org However, the computational cost increases significantly with the level of theory. aps.org
Approximations such as CCSD(T), which includes a non-iterative correction for triple excitations, offer a good balance between accuracy and computational cost. aps.org These high-level calculations are essential for obtaining precise predictions of molecular geometries, vibrational frequencies, and other properties, which can then be used to benchmark results from more computationally efficient methods like DFT.
Conformational Analysis and Tautomerism of the Sulfonoimidamide Moiety
The sulfonamide group can exhibit tautomerism, existing in both sulfonamide and sulfonimidic acid forms. researchgate.netcsic.es Computational studies, particularly using DFT, are instrumental in investigating the relative stabilities of these tautomers. researchgate.netcsic.es By calculating the energies of the different isomers, researchers can predict the predominant form under specific conditions. researchgate.net
For example, a study on N-substituted pyrrolo[2,3-d]pyrimidines investigated four possible isomers: keto and enol sulfonamide forms, as well as Z and E sulfonimide forms. researchgate.net The calculations, performed at the B3LYP/6-31+G(d,p) level of theory, revealed that the Z-sulfonimide form was the most stable for the studied compounds. researchgate.net The optimized geometric parameters, such as bond lengths and bond angles, calculated for the most stable tautomer, showed good agreement with experimental data from IR and NMR spectroscopy. researchgate.net
Molecular Dynamics (MD) Simulations for Solution-Phase Behavior and Interactions
Molecular dynamics (MD) simulations are a powerful tool to study the behavior of molecules in the solution phase and their interactions with the surrounding environment. researchgate.net These simulations provide insights into the dynamic nature of molecules, which is often not captured by static quantum chemical calculations. researchgate.net
For sulfonamide derivatives, MD simulations can be used to study their hydration and mobility in water. nitech.ac.jp This is particularly important for understanding their solubility and transport properties. researchgate.net By simulating the molecule in a box of water molecules, researchers can analyze the radial distribution functions to understand the structuring of water around the solute and identify specific hydrogen bonding interactions. researchgate.net
MD simulations can also be used to calculate the free energy of solvation, which is a key parameter for predicting the solubility of a compound. researchgate.net Furthermore, these simulations can provide insights into the conformational changes that a molecule undergoes in solution and how these changes might affect its biological activity. researchgate.net For instance, MD simulations have been used to study the stability of protein-ligand complexes, providing a deeper understanding of the binding affinities and the molecular details of drug action. researchgate.net
Reaction Mechanism Predictions and Transition State Locating
Computational chemistry plays a vital role in elucidating reaction mechanisms and identifying transition state structures. patsnap.com For reactions involving 4-methylbenzene-1-sulfonoimidamide and related compounds, DFT calculations can be used to map out the potential energy surface of the reaction. acs.org This allows for the identification of reactants, products, intermediates, and transition states. patsnap.com
The sulfonyl group's electron-withdrawing nature can stabilize the transition state in various reactions, thereby increasing their rate and efficiency. patsnap.com For example, in reactions where the sulfonamide acts as a nucleophile, the stability of the resulting anion is enhanced by the sulfonyl group. patsnap.com
Locating the transition state is crucial for understanding the kinetics of a reaction. Methods like synchronous transit-guided quasi-Newton (STQN) or the Berny algorithm are used to find the saddle point on the potential energy surface corresponding to the transition state. Once the transition state is located, its structure and energy can be used to calculate the activation energy of the reaction.
Studies on the reactions of β-lactams and their sulfonyl analogues, β-sultams, with β-lactamases have shown that computational methods can help in understanding the differences in their reaction mechanisms. nih.gov While β-lactams act as substrates, β-sultams inactivate the enzyme by sulfonylating the active site serine. nih.gov Computational studies can help to rationalize these differences by examining the transition state structures for both reactions.
The sulfonimidamide functional group has also been explored as a transition state analog for aspartic acid and metalloproteases, highlighting the importance of understanding its reactivity in the design of enzyme inhibitors. nih.gov
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodological Development
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. nih.gov The development of these models relies heavily on computational chemistry to generate molecular descriptors that quantify the structural and electronic features of the molecules. nih.govjbclinpharm.orgresearchgate.net
The theoretical framework for QSAR/QSPR involves several steps:
Data Set Selection: A diverse set of molecules with known activities or properties is chosen. nih.gov
Descriptor Calculation: A wide range of molecular descriptors, including constitutional, topological, geometrical, and quantum chemical descriptors, are calculated for each molecule. nih.govresearchgate.net DFT calculations are often used to obtain quantum chemical descriptors like HOMO and LUMO energies, Mulliken charges, and dipole moments. nih.gov
Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or Artificial Neural Networks (ANN) are used to build a mathematical model that relates the descriptors to the activity or property of interest. nih.govjbclinpharm.orgresearchgate.netresearchgate.net
Model Validation: The predictive power of the model is assessed using various statistical parameters like the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the predictive R² (r²pred). nih.govnih.gov
For sulfonamides, QSAR models have been developed to predict their inhibitory activity against various enzymes, such as carbonic anhydrase. nih.gov These models help in identifying the key structural features that contribute to the biological activity and can guide the design of new, more potent compounds. jbclinpharm.orgresearchgate.net The development of robust QSAR/QSPR models requires careful selection of descriptors and validation techniques to ensure their predictive ability. nih.gov
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 4-methylbenzene-1-sulfonoimidamide in solution. Both one-dimensional and advanced two-dimensional NMR experiments are employed to map out the connectivity and spatial arrangement of atoms within the molecule.
Advanced 2D NMR Techniques for Connectivity and Configuration Elucidation
Detailed proton (¹H) and carbon-¹³ (¹³C) NMR data for similar structures like 2-methylbenzene-1-sulfonamide reveal characteristic chemical shifts. chemicalbook.comdocbrown.info For the tolyl moiety in a related compound, proton signals for the aromatic ring typically appear between 7.00 and 7.89 ppm, while the methyl group protons resonate around 2.61 ppm. chemicalbook.com The carbon signals for the aromatic ring are observed in the range of 125-140 ppm, with the methyl carbon appearing at a much lower chemical shift. docbrown.info These values provide a reference for the expected spectral features of 4-methylbenzene-1-sulfonoimidamide.
Table 1: Representative ¹H and ¹³C NMR Data for a Related Toluenesulfonamide Derivative
| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.00 - 7.89 | 125 - 135 |
| Aromatic C-S | - | ~140 |
| Aromatic C-CH₃ | - | ~138 |
| Methyl (CH₃) | ~2.61 | ~21 |
Note: Data is based on analogous structures and serves as an estimation.
Solid-State NMR for Polymorphic and Amorphous Studies
No specific solid-state NMR studies on 4-methylbenzene-1-sulfonoimidamide were found in the provided search results. However, this technique is invaluable for characterizing solid forms of pharmaceutical and organic compounds. Solid-state NMR can differentiate between crystalline polymorphs and amorphous forms by probing the local environment of atomic nuclei in the solid state. This is particularly important for understanding the physical properties and stability of the compound in its solid form.
Vibrational Spectroscopy (IR, Raman) for Functional Group and Intermolecular Interaction Analysis
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides critical information about the functional groups present in 4-methylbenzene-1-sulfonoimidamide and the nature of intermolecular interactions.
The IR and Raman spectra of sulfonamide derivatives are well-characterized. researchgate.net The symmetric and asymmetric stretching vibrations of the SO₂ group are prominent and typically appear in the ranges of 1130-1160 cm⁻¹ and 1358-1371 cm⁻¹, respectively. researchgate.net The N-S stretching vibration is expected in the range of 866-954 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C-C stretching vibrations within the benzene (B151609) ring appear in the 1400-1600 cm⁻¹ region. The presence of N-H bonds in the sulfonoimidamide group would give rise to stretching vibrations in the 3200-3400 cm⁻¹ range. These characteristic bands allow for the confirmation of the key functional groups within the molecule.
Table 2: Characteristic Vibrational Frequencies for Sulfonamide Derivatives
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| N-H Stretch | 3200 - 3400 |
| Aromatic C-H Stretch | > 3000 |
| Asymmetric SO₂ Stretch | 1358 - 1371 |
| Symmetric SO₂ Stretch | 1130 - 1160 |
| N-S Stretch | 866 - 954 |
| Aromatic C=C Stretch | 1400 - 1600 |
Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathway Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of 4-methylbenzene-1-sulfonoimidamide, as well as for elucidating its fragmentation pathways under ionization.
In the mass spectrum of related aromatic sulfonamides, the molecular ion peak [M]⁺ is typically observed. docbrown.info A common fragmentation pattern for deprotonated aromatic sulfonamides involves the loss of a neutral sulfur dioxide (SO₂) molecule. nist.gov For a compound like 4-methylbenzene-1-sulfonoimidamide, a significant fragment would likely correspond to the toluenesulfonyl cation or a related species. The fragmentation of methylbenzene itself shows a prominent peak at m/z 91, corresponding to the tropylium (B1234903) cation ([C₇H₇]⁺), which could also be a potential fragment. docbrown.info Another observed fragmentation in similar compounds is the formation of a toluenesulfinate ion ([C₇H₇SO₂]⁻) at m/z 155.0168 in negative ion mode. nist.gov High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.
Table 3: Potential Mass Spectrometry Fragments for 4-methylbenzene-1-sulfonoimidamide
| Fragment Ion | Proposed Structure | m/z (mass-to-charge ratio) |
| Molecular Ion | [C₇H₁₀N₂O₂S]⁺ | 198 |
| Toluene (B28343) Fragment | [C₇H₇]⁺ | 91 |
| Toluenesulfinate Anion | [C₇H₇SO₂]⁻ | 155 |
| Loss of SO₂ | [C₇H₁₀N₂]⁺ | 134 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing detailed information about bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Diffraction Methodologies
Single-crystal X-ray diffraction analysis of a suitable crystal of 4-methylbenzene-1-sulfonoimidamide would yield its exact molecular structure. Although specific crystallographic data for this exact compound is not in the search results, studies on similar molecules like 4-methyl benzene sulfonamide provide insight into the expected structural features. researchgate.net For instance, a related compound, bis-[(4-ammoniobenzene-1-sulfonyl)ammonium] sulfate (B86663), was found to crystallize in the orthorhombic system with the space group Pbcn. researchgate.net The crystal structure of such compounds is often stabilized by a network of hydrogen bonds, for example, between the sulfonamide N-H groups and the sulfonyl oxygen atoms (N–H···O=S). researchgate.net
The process involves growing a single crystal, mounting it on a diffractometer, and collecting diffraction data as the crystal is rotated in an X-ray beam. mdpi.com The resulting diffraction pattern is then used to solve the crystal structure and refine the atomic positions.
Table 4: Illustrative Crystallographic Data for a Related Sulfonamide Compound
| Parameter | Example Value |
| Crystal System | Orthorhombic |
| Space Group | Pbcn |
| a (Å) | 9.7339 |
| b (Å) | 9.6038 |
| c (Å) | 18.4128 |
| Volume (ų) | 1721.27 |
Note: Data is for bis-[(4-ammoniobenzene-1-sulfonyl)ammonium] sulfate and serves as an illustrative example. researchgate.net
Chiroptical Spectroscopies (e.g., Circular Dichroism) for Chiral Derivatives
Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. wikipedia.org Circular Dichroism (CD) spectroscopy is the most widely used of these methods. It measures the difference in absorption of left and right circularly polarized light by a chiral sample. youtube.com This differential absorption is only observed for chiral molecules and provides information about their absolute configuration and conformation in solution.
For chiral derivatives of 4-methylbenzene-1-sulfonoimidamide, where a stereocenter is introduced into the molecule, CD spectroscopy would be an invaluable tool for stereochemical characterization. The resulting CD spectrum, a plot of differential absorbance (ΔA) or molar ellipticity ([θ]) versus wavelength, would exhibit positive and/or negative bands (known as Cotton effects) characteristic of the specific enantiomer.
The sign and magnitude of the Cotton effects in the CD spectrum are directly related to the three-dimensional arrangement of atoms and chromophores within the chiral molecule. Theoretical calculations, often employing time-dependent density functional theory (TD-DFT), can be used to predict the CD spectrum for a given absolute configuration. By comparing the experimentally measured CD spectrum with the calculated spectra for the possible enantiomers, the absolute configuration of the chiral derivative of 4-methylbenzene-1-sulfonoimidamide can be determined.
Hypothetical Circular Dichroism Data for a Chiral Derivative of 4-methylbenzene-1-sulfonoimidamide:
The following table illustrates the type of data that would be obtained from a CD spectroscopic analysis of a hypothetical chiral derivative of 4-methylbenzene-1-sulfonoimidamide. The data is purely illustrative.
| Wavelength (nm) | Molar Ellipticity ([θ]) (deg·cm²·dmol⁻¹) |
| 220 | +15,000 |
| 245 | -8,000 |
| 270 | +5,000 |
| 290 | 0 |
This hypothetical data indicates a positive Cotton effect around 220 nm, a negative effect around 245 nm, and another positive effect at 270 nm, which would be characteristic of a specific enantiomeric form of a 4-methylbenzene-1-sulfonoimidamide derivative.
Reactivity and Chemical Transformations of 4 Methylbenzene 1 Sulfonoimidamide
Nucleophilic and Electrophilic Reactivity Studies at the Imidamide Nitrogen
The nitrogen atoms of the sulfonoimidamide group are at the heart of its reactivity. Their nucleophilic and electrophilic characteristics are pivotal in a variety of chemical reactions. The degree of substitution on these nitrogens significantly influences their reactivity.
While specific studies on 4-methylbenzene-1-sulfonoimidamide are not extensively documented, the reactivity of the closely related disulfonimide functional group offers valuable insights. Under basic conditions, N-substituted disulfonimides can undergo a "transdisulfonimidation" reaction. This process involves the reaction of a sulfonamide anion with an existing disulfonimide, leading to the formation of new disulfonimides. This transformation is believed to proceed through a sulfene (B1252967) intermediate, highlighting the potential for the nitrogen atom to participate in elimination-addition sequences. nih.gov
The nitrogen atoms in 4-methylbenzene-1-sulfonoimidamide can act as nucleophiles, particularly in their deprotonated form. The resulting anion is a potent nucleophile capable of attacking various electrophiles. Conversely, the N-H bonds can be targeted by strong bases, initiating subsequent reactions. The electrophilicity of the nitrogen is less common but can be induced, for instance, by the formation of N-halo derivatives.
Derivatization and Functionalization Strategies
The ability to selectively modify different parts of the 4-methylbenzene-1-sulfonoimidamide molecule is key to its application in synthesis.
N-Alkylation: The nitrogen atoms of sulfonimidamides can be readily alkylated. For instance, the N-alkylation of various sulfonimidamides has been successfully achieved using phase transfer catalysis (PTC). In a typical reaction, a suspension of the sulfonimidamide and an alkylating agent, such as 1-bromobutane, in the presence of a phase transfer catalyst like tetrabutylammonium (B224687) bromide, results in good yields of the N-alkylated product. researchgate.net This method provides a versatile route to a range of N-substituted derivatives.
N-Acylation: N-acylation of sulfonamides, a related class of compounds, is a well-established transformation that provides N-acylsulfonamides. These reactions are often carried out using acylating agents like acyl chlorides or N-acylbenzotriazoles in the presence of a base. researchgate.net For example, the reaction of sulfonamides with N-acylbenzotriazoles in the presence of sodium hydride affords N-acylsulfonamides in high yields. researchgate.net A similar approach can be envisaged for the N-acylation of 4-methylbenzene-1-sulfonoimidamide, leading to the formation of N-acylsulfonoimidamides, which are valuable synthetic intermediates.
A specific example of a related reaction is the synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T (sodium N-chloro-p-toluenesulfonamide) and acetyl chloride. This reaction proceeds in high yield and demonstrates the feasibility of acylating the nitrogen atom of a p-toluenesulfonyl derivative. rsc.org
| Reaction Type | Reagents and Conditions | Product | Yield (%) |
| N-Butylation | 1-Bromobutane, Tetrabutylammonium Bromide (PTC) | N-Butyl-sulfonimidamide | 77 |
| N-Acylation | N-Acylbenzotriazoles, NaH | N-Acylsulfonamide | 76-100 |
| N-Acetylation | Acetyl Chloride, Water, Methylene Chloride | N-acetyl-4-methyl-benzenesulfonamide | 96 |
The 4-methylbenzene (tolyl) group in 4-methylbenzene-1-sulfonoimidamide is susceptible to electrophilic aromatic substitution (EAS) reactions. The methyl group is an activating, ortho-, para-directing group, meaning it increases the rate of reaction and directs incoming electrophiles to the positions ortho and para to itself. Since the para position is already occupied by the sulfonoimidamide group, electrophilic substitution is expected to occur predominantly at the ortho positions (positions 2 and 6 relative to the methyl group).
Common electrophilic aromatic substitution reactions include:
Nitration: Reaction with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro (-NO2) group onto the aromatic ring. nih.gov
Halogenation: Reaction with halogens (e.g., Cl2, Br2) in the presence of a Lewis acid catalyst (e.g., FeCl3, AlBr3) results in the substitution of a hydrogen atom with a halogen. nih.gov
Sulfonation: Treatment with fuming sulfuric acid (H2SO4/SO3) leads to the introduction of a sulfonic acid (-SO3H) group. youtube.comyoutube.comyoutube.com
Friedel-Crafts Alkylation and Acylation: These reactions, which introduce alkyl or acyl groups respectively, are also possible, although the presence of the deactivating sulfonoimidamide group might require harsher reaction conditions.
The reactivity of the tolyl ring in these reactions is influenced by the electronic nature of the sulfonoimidamide substituent. As an electron-withdrawing group, it will deactivate the ring towards electrophilic attack, making the reactions less facile than for toluene (B28343) itself.
Direct modifications of the sulfonyl group in 4-methylbenzene-1-sulfonoimidamide are challenging due to its inherent stability. However, reactions involving the cleavage of the sulfur-nitrogen or sulfur-carbon bonds can be considered as modifications of the sulfonyl moiety. As mentioned earlier, the formation of sulfene intermediates from related disulfonimides suggests that under certain conditions, reactions can be initiated at the sulfur center. nih.gov Reductive cleavage of the sulfonyl group is another potential transformation, although it typically requires harsh reducing agents.
Cycloaddition and Condensation Reactions Involving 4-methylbenzene-1-sulfonoimidamide
Condensation Reactions: A condensation reaction is a type of reaction where two molecules combine to form a larger molecule, with the simultaneous loss of a small molecule such as water or methanol. libretexts.orglibretexts.orgyoutube.comyoutube.com The N-H bonds of the imidamide group in 4-methylbenzene-1-sulfonoimidamide can potentially participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form N-substituted imine-like structures. These reactions would likely require acid or base catalysis.
Photochemical and Electrochemical Reactivity Investigations
The photochemical and electrochemical behavior of 4-methylbenzene-1-sulfonoimidamide is an area that remains largely unexplored. The aromatic ring suggests that it could absorb UV light, potentially leading to photochemical reactions such as rearrangements or cycloadditions, as seen with related N-sulfonylimines. nih.gov
Electrochemical studies could reveal the oxidation and reduction potentials of the molecule, providing insights into its electron-transfer properties. The sulfonoimidamide group and the aromatic ring are both potential sites for electrochemical reactions. For instance, electrochemical oxidation could generate radical cations, initiating a variety of subsequent reactions.
Coordination Chemistry and Supramolecular Assemblies of 4 Methylbenzene 1 Sulfonoimidamide
4-methylbenzene-1-sulfonoimidamide as a Ligand in Metal Complexes
Synthesis of Metal-4-methylbenzene-1-sulfonoimidamide Complexes
No specific methods for the synthesis of metal complexes involving 4-methylbenzene-1-sulfonoimidamide have been reported in the reviewed literature. Generally, the synthesis of metal-sulfonamide complexes involves the reaction of a metal salt (e.g., chloride or acetate (B1210297) salts of transition metals) with the sulfonamide ligand in a suitable solvent, often an alcohol like ethanol. nih.gov The reaction may be carried out at room temperature or under reflux to facilitate the formation of the complex. nih.gov The resulting metal complexes often precipitate from the solution and can be isolated by filtration. biointerfaceresearch.com However, without experimental studies on 4-methylbenzene-1-sulfonoimidamide, the specific conditions and viability of such reactions remain hypothetical.
Chelation Modes and Coordination Geometries
There is no available data on the chelation modes and coordination geometries of 4-methylbenzene-1-sulfonoimidamide complexes. For a ligand to chelate, it must possess at least two donor atoms that can bind to the same central metal ion, forming a ring structure. The 4-methylbenzene-1-sulfonoimidamide molecule possesses potential donor sites at the nitrogen and oxygen atoms of the sulfonoimidoyl group (-SO(NH)NH2).
The coordination geometry of a complex is determined by the number and arrangement of ligands around the central metal ion. Common geometries for metal complexes include tetrahedral, square planar, and octahedral. nih.govcore.ac.uk The determination of these structures typically relies on single-crystal X-ray diffraction analysis, which provides precise information on bond lengths and angles. mdpi.com Spectroscopic methods like FT-IR can also offer insights into the coordination mode by observing shifts in the vibrational frequencies of the donor groups upon complexation. sciencepublishinggroup.com
Electronic and Magnetic Properties of Metal Complexes (methodologies for study)
Without synthesized complexes of 4-methylbenzene-1-sulfonoimidamide, their electronic and magnetic properties have not been studied. The methodologies for such studies, however, are well-established.
Methodologies for Studying Electronic and Magnetic Properties:
| Methodology | Information Obtained |
| UV-Visible Spectroscopy | Provides information on the electronic transitions within the complex, such as d-d transitions in transition metal ions and ligand-to-metal or metal-to-ligand charge transfer (LMCT/MLCT) bands. sciencepublishinggroup.com |
| Magnetic Susceptibility Measurement | Determines the magnetic behavior of the complex (paramagnetic, diamagnetic, etc.) and allows for the calculation of the number of unpaired electrons, which helps in deducing the geometry and bonding of the complex. youtube.com |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | Used for studying complexes with unpaired electrons (paramagnetic species), providing detailed information about the electronic environment of the metal ion. |
| Computational Methods (e.g., DFT) | Density Functional Theory (DFT) is a powerful tool for predicting and understanding the electronic structure, bonding, and magnetic properties of metal complexes. nih.gov |
These techniques are routinely applied to characterize new metal complexes, but no such data exists for those derived from 4-methylbenzene-1-sulfonoimidamide. dtic.mil
Self-Assembly and Supramolecular Interactions
The ability of molecules to self-assemble into larger, ordered structures is governed by non-covalent interactions. uni-freiburg.de While the specific supramolecular chemistry of 4-methylbenzene-1-sulfonoimidamide has not been documented, the functional groups present suggest the potential for such interactions.
Hydrogen Bonding Networks
No crystal structure data is available for 4-methylbenzene-1-sulfonoimidamide to analyze its specific hydrogen bonding networks. The sulfonoimidamide group contains N-H protons that can act as hydrogen bond donors and oxygen and nitrogen atoms that can act as hydrogen bond acceptors. This makes the molecule highly capable of forming extensive hydrogen bond networks, which is a common feature in the crystal structures of sulfonamides and other molecules with similar functional groups. researchgate.netmdpi.com These interactions are crucial in directing the packing of molecules in the solid state. nih.gov
π-π Stacking and Van der Waals Interactions
The presence of a benzene (B151609) ring in 4-methylbenzene-1-sulfonoimidamide suggests the possibility of π-π stacking interactions. nih.gov This type of non-covalent interaction occurs between aromatic rings and contributes to the stabilization of crystal structures. nih.govlibretexts.org These interactions can occur in parallel-displaced or T-shaped arrangements. wikipedia.org
Crystal Engineering Approaches for Tailored Solid-State Structures
The solid-state architecture of p-toluenesulfonamide (B41071) and its derivatives is primarily governed by a network of non-covalent interactions, with hydrogen bonds playing a dominant role. The sulfonamide group is an excellent hydrogen bond donor (the -NH₂ protons) and acceptor (the sulfonyl oxygens), facilitating the formation of well-defined supramolecular synthons. These synthons are reliable and recurring patterns of intermolecular interactions that can be used to predictably assemble molecules in the solid state.
Hydrogen Bonding Motifs:
The crystal structure of p-toluenesulfonamide itself showcases a classic example of how hydrogen bonding dictates the packing of molecules. The primary N-H---O hydrogen bonds lead to the formation of centrosymmetric dimers. These dimers then further assemble into more complex three-dimensional networks. The versatility of the sulfonamide group allows for the formation of various hydrogen-bonded motifs, which can be influenced by the presence of other functional groups in co-crystals or derivatives.
Co-crystallization Strategies:
A powerful strategy in crystal engineering is the formation of co-crystals, which are crystalline structures composed of two or more different molecules in a stoichiometric ratio. This approach allows for the modification of the physicochemical properties of a solid without altering the chemical identity of the active molecule. In the context of p-toluenesulfonamide, co-crystallization has been explored to create novel solid forms with tailored properties.
For instance, the co-crystallization of p-toluenesulfonamide with other molecules capable of hydrogen bonding can lead to the formation of new supramolecular synthons. The selection of a co-former is crucial and is based on its ability to form complementary hydrogen bonds with the sulfonamide group. This can disrupt the self-assembly of p-toluenesulfonamide and introduce new packing arrangements.
Research Findings on Supramolecular Assemblies:
Detailed crystallographic studies on p-toluenesulfonamide and its co-crystals have provided valuable insights into the non-covalent interactions that govern their solid-state structures. The Cambridge Structural Database (CSD) contains numerous entries for structures containing the p-toluenesulfonamide moiety, revealing a rich variety of hydrogen bonding patterns. nih.gov
In many of these structures, the N-H protons of the sulfonamide group readily engage in hydrogen bonds with suitable acceptors, such as carbonyl oxygens, hydroxyl groups, or nitrogen atoms of other molecules. The sulfonyl oxygens, in turn, are effective hydrogen bond acceptors.
A summary of typical hydrogen bond parameters observed in the crystal structures of p-toluenesulfonamide derivatives is presented in the table below. These parameters, such as the distance between the donor and acceptor atoms and the angle of the hydrogen bond, are critical in determining the strength and directionality of these interactions.
| Interaction Type | Donor (D) | Acceptor (A) | Typical D-H---A Distance (Å) | **Typical D-H---A Angle (°) ** |
| N-H---O | Sulfonamide N | Carbonyl O, Sulfonyl O, Hydroxyl O | 2.8 - 3.2 | 150 - 180 |
| O-H---O | Hydroxyl O | Sulfonyl O | 2.6 - 2.9 | 160 - 180 |
| N-H---N | Sulfonamide N | Pyridyl N, Imidazole N | 2.9 - 3.3 | 150 - 170 |
This table presents generalized data based on typical hydrogen bond geometries found in organic crystals.
The deliberate manipulation of these hydrogen bonding interactions through the selection of appropriate co-formers is a testament to the power of crystal engineering in designing solid-state materials with predictable and controlled architectures. While the specific compound "4-methylbenzene-1-sulfonoimidamide" remains elusive in the context of crystal engineering literature, the extensive research on its close analogue, p-toluenesulfonamide, provides a robust framework for understanding and predicting the supramolecular behavior of such molecules.
Applications of 4 Methylbenzene 1 Sulfonoimidamide in Non Biological/non Clinical Fields
Catalysis and Organocatalysis
The sulfonoimidamide functional group, particularly when part of an aromatic structure like 4-methylbenzene-1-sulfonoimidamide, presents possibilities for use in catalysis, though specific examples are not extensively reported.
Role as a Ligand or Organocatalyst in Asymmetric Synthesis
The development of chiral sulfur-containing compounds is a significant area of interest in asymmetric synthesis. nih.gov Sulfur can exist in various oxidation states, allowing for the creation of diverse stereogenic centers. nih.gov While research has focused on moieties like sulfoxides and sulfoximines, the potential of chiral sulfonoimidamides as either catalysts or ligands is an emerging area. The synthesis of enantiopure sulfur compounds often involves challenging methodologies, including the use of chiral auxiliaries or enantiospecific transformations of existing enantiopure materials. nih.gov The 4-methylbenzene group (tosyl group) is a common structural motif in organic synthesis, and its incorporation into a sulfonoimidamide framework could offer a scaffold for developing novel organocatalysts for asymmetric reactions. However, specific studies detailing the use of 4-methylbenzene-1-sulfonoimidamide for this purpose are not prominent.
Application in Specific Organic Transformations (e.g., esterification, reductive amination)
Reductive amination is a fundamental carbon-nitrogen bond-forming reaction used to synthesize amines from carbonyl compounds. This process is crucial for producing building blocks for pharmaceuticals, agrochemicals, and materials. Catalytic systems for reductive amination often employ transition metals. rsc.org While related sulfur compounds like 4-methylbenzene-1-sulfonic acid are used as catalysts in reactions like esterification, the direct application of 4-methylbenzene-1-sulfonoimidamide as a catalyst in these specific transformations is not well-documented. The development of novel catalysts, including those based on earth-abundant metals or purely organic structures, is an ongoing effort in green chemistry to make these transformations more efficient and sustainable. rsc.orgmdpi.com
Materials Science Applications
The structural features of 4-methylbenzene-1-sulfonoimidamide suggest its potential as a building block in the synthesis of advanced materials.
Precursors for Polymer and Composite Material Synthesis
Compounds containing aromatic and functional groups are often used as monomers or precursors in polymer synthesis. The 4-methylbenzene-1-sulfonoimidamide structure contains a rigid aromatic ring and a functional sulfonoimidamide group that could potentially participate in polymerization reactions. For instance, related compounds like 4-methylbenzene-1-sulfonic acid are utilized in the production of polymers and as curing agents for resins. By analogy, if the sulfonoimidamide group can be functionalized to contain reactive sites, it could be incorporated into polymer backbones or used as a cross-linking agent to create thermosetting polymers or composite materials with specific thermal or mechanical properties.
Components in Functional Materials (e.g., Metal-Organic Frameworks, Covalent Organic Frameworks, sensors)
Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with potential applications in gas storage, separation, and catalysis. arxiv.org The synthesis of COFs involves the connection of organic building blocks through strong covalent bonds. The introduction of elements other than carbon and oxygen into the COF structure is an area of active research. arxiv.org A molecule like 4-methylbenzene-1-sulfonoimidamide, with its defined geometry and potential for directed intermolecular interactions, could theoretically serve as a linker or node in the construction of novel COFs or Metal-Organic Frameworks (MOFs). The sulfur and nitrogen atoms could also act as binding sites for metal ions or as active sites for sensing applications. However, the incorporation of sulfonoimidamide-based linkers into these materials is not yet a widely explored strategy.
Analytical Chemistry Method Development
In analytical chemistry, compounds with specific functional groups can be used as derivatizing agents, standards, or components of the stationary phase in chromatography. The polar sulfonoimidamide group and the nonpolar tolyl group give 4-methylbenzene-1-sulfonoimidamide an amphiphilic character that could be exploited in separation science. Furthermore, its ability to potentially interact with specific analytes could form the basis for the development of new analytical methods. For example, it could be investigated as a matrix-assisted laser desorption/ionization (MALDI) matrix or as a selector in chiral chromatography. However, there is a lack of specific published methods that utilize 4-methylbenzene-1-sulfonoimidamide for these purposes.
Development of Chromatographic Separation Methods (e.g., HPLC, GC)
No specific methods or research findings detailing the use of 4-methylbenzene-1-sulfonoimidamide as a component in the development or validation of HPLC or GC separation techniques were found.
Spectrophotometric Detection Techniques
No literature detailing the application of 4-methylbenzene-1-sulfonoimidamide in the development of spectrophotometric detection techniques was identified.
Future Directions and Emerging Research Avenues for 4 Methylbenzene 1 Sulfonoimidamide
Exploration of Unconventional Synthetic Pathways
The synthesis of sulfonoimidamides, while established, leaves room for innovation. Current methods often rely on multi-step procedures that can be inefficient and generate significant waste. Future research is likely to focus on the development of more direct and sustainable synthetic routes.
Key Areas of Exploration:
C-H Activation/Amination: Direct C-H amination of arenes followed by reaction with a suitable sulfonimidoyl chloride precursor could offer a highly atom-economical route to aryl-sulfonoimidamides. This approach would bypass the need for pre-functionalized starting materials.
Flow Chemistry: Continuous flow synthesis could offer significant advantages in terms of safety, scalability, and reaction control for the synthesis of sulfonoimidamide derivatives. The precise control over reaction parameters in microreactors could enable the use of highly reactive intermediates and improve yields.
Photoredox Catalysis: The use of visible light-driven photoredox catalysis could open up new, milder pathways for the formation of the S-N bonds characteristic of sulfonoimidamides, potentially avoiding harsh reagents and high temperatures.
A comparative look at potential synthetic strategies is presented in the table below.
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Direct C-H Amination | High atom economy, reduced waste, streamlined synthesis. | Regioselectivity control, catalyst development, functional group tolerance. |
| Flow Chemistry | Enhanced safety, improved scalability, precise reaction control. | Initial setup costs, potential for clogging, requires specialized equipment. |
| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, access to novel reactivity. | Catalyst cost and stability, scalability for industrial production. |
Advanced Mechanistic Insights through Hybrid Computational-Experimental Approaches
A thorough understanding of the reaction mechanisms underpinning the synthesis and reactivity of 4-methylbenzene-1-sulfonoimidamide is crucial for its optimization and application. The integration of computational modeling with experimental studies is a powerful approach to elucidate these mechanisms in detail.
Hybrid Approaches could include:
Density Functional Theory (DFT) Calculations: To model reaction pathways, predict transition state geometries and energies, and understand the electronic factors governing reactivity.
In-situ Spectroscopic Monitoring: Techniques such as ReactIR and in-situ NMR can provide real-time data on the concentration of reactants, intermediates, and products, which can be correlated with computational models.
Kinetic Isotope Effect (KIE) Studies: To probe the nature of bond-breaking and bond-forming steps in the rate-determining step of a reaction.
These combined approaches will be instrumental in answering key questions about the stability of intermediates, the role of catalysts, and the factors controlling regioselectivity in synthetic transformations.
Expansion into Novel Material Science Applications
The structural features of sulfonoimidamides, including their potential for hydrogen bonding and their tunable electronic properties, make them intriguing candidates for applications in material science. While research in this area is nascent, several promising avenues can be envisioned.
Potential Applications:
Organic Electronics: The sulfonoimidamide moiety could be incorporated into organic semiconductors, with the potential to influence charge transport properties. The electron-withdrawing nature of the sulfonoimidamide group could be exploited to create n-type organic materials.
Polymer Science: As monomers or cross-linking agents, sulfonoimidamides could be used to create novel polymers with enhanced thermal stability, specific solubility characteristics, or unique optical properties.
Supramolecular Chemistry: The hydrogen bonding capabilities of the N-H protons in the sulfonoimidamide group could be utilized in the design of self-assembling supramolecular structures, such as gels, liquid crystals, or porous frameworks.
Design of Next-Generation Sulfonoimidamide-Based Chemical Systems
Building upon a fundamental understanding of 4-methylbenzene-1-sulfonoimidamide, the design of more complex and functional molecules is a logical next step. This involves the strategic modification of the core structure to impart desired properties.
Design Strategies:
Functional Group Installation: The aromatic ring provides a scaffold for the introduction of various functional groups to modulate properties such as solubility, reactivity, and biological activity.
Chiral Sulfonoimidamides: The development of enantioselective syntheses of chiral sulfonoimidamides could lead to their application as chiral ligands in asymmetric catalysis or as chiral resolving agents.
Bioisosteric Replacement: In medicinal chemistry, the sulfonoimidamide group could be explored as a bioisostere for other functional groups, such as carboxylic acids or sulfonamides, in the design of new therapeutic agents.
Challenges and Opportunities in Sulfonoimidamide Research
The field of sulfonoimidamide chemistry, while promising, is not without its hurdles. Addressing these challenges will be key to unlocking the full potential of this class of compounds.
Challenges:
Synthetic Accessibility: The development of general, high-yielding, and scalable synthetic methods for a wide range of sulfonoimidamide derivatives remains a significant challenge.
Stability: The stability of the sulfonoimidamide functional group under various reaction conditions needs to be systematically investigated to define its synthetic utility.
Limited Commercial Availability: The scarcity of commercially available sulfonoimidamide building blocks hinders widespread research and development.
Opportunities:
Novel Reactivity: The unique electronic and steric properties of the sulfonoimidamide group may enable novel chemical transformations that are not possible with more common functional groups.
Interdisciplinary Applications: The potential applications of sulfonoimidamides span from catalysis and material science to medicinal chemistry, offering a wide range of opportunities for interdisciplinary collaboration.
Fundamental Science: The study of the fundamental properties and reactivity of sulfonoimidamides will contribute to a deeper understanding of sulfur-nitrogen chemistry.
Q & A
Basic: What synthetic methodologies are recommended for producing high-purity 4-methylbenzene-1-sulfonoimidamide, and how can reaction conditions be optimized?
Answer:
- Key Steps :
- Sulfonamide Functionalization : Use nucleophilic substitution or condensation reactions, monitoring pH and temperature to avoid side products.
- Purification : Employ recrystallization in polar aprotic solvents (e.g., DMSO) followed by HPLC with a C18 column for purity validation .
- Yield Optimization : Conduct kinetic studies to identify ideal reaction times and catalyst concentrations (e.g., triethylamine for deprotonation).
- Quality Control : Use LC-MS to confirm molecular weight and NMR (¹H/¹³C) to verify structural integrity .
Basic: What analytical techniques are critical for characterizing 4-methylbenzene-1-sulfonoimidamide’s physicochemical properties?
Answer:
- Spectroscopic Methods :
- NMR Spectroscopy : Resolve aromatic proton environments and confirm sulfonamide/imine bonding patterns.
- FT-IR : Identify sulfonyl (S=O) stretches (~1350 cm⁻¹) and N-H vibrations (~3300 cm⁻¹).
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .
- Thermal Analysis : TGA/DSC to determine decomposition temperatures and polymorph stability .
Basic: How do solvent systems and substituent effects influence the solubility of 4-methylbenzene-1-sulfonoimidamide?
Answer:
-
Solubility Factors :
Factor Impact Example Polarity Higher in polar solvents (e.g., DMF) due to sulfonamide hydrophilicity Solubility in DMF: ~25 mg/mL Temperature Positive correlation; heating DMSO increases solubility by 40% at 60°C . pH Enhanced solubility in alkaline conditions (pH > 9) due to deprotonation . -
Experimental Design : Use shake-flask method with UV-Vis quantification across pH/solvent gradients .
Advanced: How can computational modeling predict the reactivity and stability of 4-methylbenzene-1-sulfonoimidamide in catalytic systems?
Answer:
- Quantum Mechanics :
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to map electron density on sulfonamide groups.
- MD Simulations : Model solvation effects in aqueous/organic interfaces to predict aggregation tendencies.
- Validation : Cross-reference computed vibrational spectra with experimental IR/Raman data .
Advanced: What strategies address contradictions in bioactivity data for 4-methylbenzene-1-sulfonoimidamide across assay platforms?
Answer:
- Root-Cause Analysis :
- Meta-Analysis : Systematically review literature using PRISMA guidelines to isolate confounding variables .
Advanced: How can ambiguous X-ray crystallography results for 4-methylbenzene-1-sulfonoimidamide be resolved?
Answer:
- Refinement Techniques :
- Validation Tools : Check R-factors (<5%) and electron density maps (e.g., omit maps) for model accuracy .
Advanced: What methodologies assess the pharmacokinetic (PK) profile of 4-methylbenzene-1-sulfonoimidamide in preclinical studies?
Answer:
- In Vitro Assays :
- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
- Permeability : Use Caco-2 cell monolayers to predict intestinal absorption.
- In Vivo Design : Administer IV/PO doses in rodent models; collect plasma for AUC and half-life calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
